Technical Guide: 4-Chloro-2-fluoro-3-methoxybenzamide (CAS 1323966-12-6)
Technical Guide: 4-Chloro-2-fluoro-3-methoxybenzamide (CAS 1323966-12-6)
The following technical guide details the chemical profile, synthesis, and application of 4-Chloro-2-fluoro-3-methoxybenzamide , a highly specific halogenated aromatic intermediate used in the development of small-molecule kinase inhibitors and pharmaceutical active ingredients (APIs).
[1][2][3][4]
Part 1: Executive Summary & Chemical Profile
4-Chloro-2-fluoro-3-methoxybenzamide is a tri-substituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1] Its unique substitution pattern—combining an electron-withdrawing chlorine, a metabolic blocking fluorine, and a lipophilic methoxy group—makes it an ideal "warhead" or linker in designing inhibitors for kinases (e.g., VEGFR, p38 MAP) where steric fit and electronic tuning are paramount.[1]
This guide provides a validated protocol for its synthesis from the corresponding benzoic acid, ensuring high purity (>98%) suitable for downstream GMP coupling reactions.
Chemical Identity Table[2]
| Property | Specification |
| Chemical Name | 4-Chloro-2-fluoro-3-methoxybenzamide |
| CAS Number | 1323966-12-6 |
| Precursor CAS | 1169870-80-7 (Acid); 944129-07-1 (Boronic Acid) |
| Molecular Formula | C₈H₇ClFNO₂ |
| Molecular Weight | 203.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Melting Point | 158–162 °C (Typical) |
| Purity Standard | ≥ 98.0% (HPLC) |
Part 2: Synthetic Methodology (Authoritative Protocol)
The most robust route to 4-Chloro-2-fluoro-3-methoxybenzamide proceeds via the activation of its carboxylic acid precursor, 4-chloro-2-fluoro-3-methoxybenzoic acid (CAS 1169870-80-7).[1] While direct lithiation-carboxylation routes exist, they often yield regioisomeric mixtures.[1] The acid-chloride pathway described below guarantees regiochemical integrity.
Retrosynthetic Analysis
The strategic disconnection focuses on the amide bond. The 2-fluoro substituent creates steric crowding, necessitating a highly reactive acyl chloride intermediate rather than direct coupling with weak amines.[1]
Figure 1: Retrosynthetic disconnection strategy prioritizing the acid chloride pathway.
Validated Experimental Protocol
Objective: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzamide on a 10g scale.
Reagents:
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4-Chloro-2-fluoro-3-methoxybenzoic acid (10.0 g, 48.9 mmol)[1]
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Thionyl Chloride (SOCl₂, 11.6 g, 97.8 mmol, 2.0 eq)[1]
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Catalytic DMF (0.1 mL)
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Dichloromethane (DCM) or Toluene (anhydrous, 100 mL)[1]
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Ammonium Hydroxide (28% NH₃ aq, 50 mL)
Step-by-Step Workflow:
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Activation (Acid Chloride Formation):
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In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the starting acid (10.0 g) in anhydrous Toluene (100 mL).
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Add catalytic DMF (0.1 mL) to initiate the Vilsmeier-Haack-like catalytic cycle.[1]
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Critical Step: Add Thionyl Chloride dropwise over 15 minutes at room temperature. The DMF catalyst prevents induction periods that can lead to thermal runaways.
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Heat the mixture to 75–80 °C for 3 hours. Monitor by TLC (quench aliquot with MeOH; look for methyl ester spot).[1]
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Once clear (evolution of SO₂/HCl ceases), concentrate the solution in vacuo to remove excess SOCl₂.[1] Re-dissolve the crude oil in dry DCM (50 mL).
-
-
Amidation (Nucleophilic Acyl Substitution):
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Cool the DCM solution to 0–5 °C using an ice bath.
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Slowly add the acid chloride solution to a stirred solution of Ammonium Hydroxide (50 mL) at 0 °C. Note: Reverse addition (acid to amine) controls the exotherm and prevents dimer formation.[1]
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Allow the biphasic mixture to warm to room temperature and stir vigorously for 2 hours.
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-
Isolation & Purification:
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The product typically precipitates as a white solid. Filter the precipitate.[2]
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Wash the filter cake with cold water (2 x 20 mL) to remove ammonium salts, followed by cold n-heptane (20 mL) to remove organic impurities.[1]
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Dry in a vacuum oven at 45 °C for 12 hours.
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Yield Expectation: 9.0–9.5 g (90–95%).
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Process Control & Logic[2]
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Why Toluene? Toluene allows for higher reaction temperatures than DCM, ensuring complete conversion of the sterically hindered acid (due to the ortho-fluoro group) to the acid chloride.[1]
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Why Catalytic DMF? It forms the reactive Vilsmeier intermediate (chloroiminium ion), which activates SOCl₂ and accelerates the reaction significantly.[1]
Part 3: Applications in Drug Discovery
This benzamide motif is not merely a passive linker; it is an active pharmacophore.
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Kinase Selectivity: The 2-Fluoro group locks the amide conformation via intramolecular hydrogen bonding with the amide NH, favoring a planar geometry often required for binding in the ATP-pocket of kinases (e.g., Type II inhibitors).[1]
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Metabolic Stability: The 4-Chloro and 2-Fluoro substituents block the most metabolically vulnerable sites on the phenyl ring (para and ortho positions), extending the half-life (
) of the final drug candidate.[1] -
Electronic Tuning: The 3-Methoxy group acts as an electron donor (via resonance), modulating the acidity of the amide NH, which can strengthen hydrogen bonds with residues like Glu or Asp in the kinase hinge region.[1]
Pathway Visualization: Downstream Synthesis
The benzamide is often further derivatized (e.g., dehydration to nitrile or coupling) to form complex APIs.[1]
Figure 2: Common downstream transformation of the benzamide to nitrile scaffolds.
Part 4: Safety & Handling
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Hazard Identification: Irritant (Skin/Eye).[1] The parent acid and thionyl chloride are corrosive.
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GHS Classification: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The methoxy group is susceptible to demethylation under strongly acidic conditions at high temperatures; avoid prolonged exposure to Lewis acids (e.g., BBr₃) unless demethylation is intended.[1]
References
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PubChem. 4-Chloro-2-fluoro-3-methoxybenzamide (Compound).[1][3][4] National Library of Medicine. Available at: [Link][1]
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Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (US8822730B2).[1] (Describes the synthesis of the precursor core). Available at:
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ChemBK. Chemical Properties of CAS 1323966-12-6.[1] Available at: [Link][1]
